3-amino-5-fluorophenol hydrobromide
Description
Properties
IUPAC Name |
3-amino-5-fluorophenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.BrH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOVCUHZUMOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluorophenol hydrobromide can be achieved through various synthetic routes. One common method involves the nitration of 3-fluorophenol to produce 3-nitro-5-fluorophenol, followed by reduction to obtain 3-amino-5-fluorophenol. The final step involves the reaction of 3-amino-5-fluorophenol with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-fluorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols .
Scientific Research Applications
3-amino-5-fluorophenol hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-fluorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine substituents on the phenol ring can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-amino-5-fluorophenol hydrobromide. Key differences in substituents, counterions, synthesis, and applications are highlighted.
2-Amino-5-Bromophenol Hydrochloride (Compound 3b [A])
- Molecular Formula: C₆H₆BrNO·HCl
- Molecular Weight : 236.48 g/mol (calculated)
- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide using HCl, yielding 36.1% as a white solid .
- Key Differences: Substituents: Bromine at the 5-position (vs. fluorine in the target compound) and amino group at the 2-position. Counterion: HCl (vs. HBr). Reactivity: Bromine’s larger atomic size may influence electrophilic substitution compared to fluorine.
(3-Bromo-5-Trifluoromethyl-Phenyl)-Methyl-Amine Hydrochloride
- Molecular Formula : C₈H₇BrClF₃N
- Molecular Weight : 290.51 g/mol .
- Key Differences :
- Substituents: Bromine and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively, with a methylamine group.
- Counterion: HCl.
- Applications: Likely used in agrochemical or pharmaceutical intermediates due to the electron-withdrawing -CF₃ group.
3-((3-Aminopropyl)Amino)Phenol Hydrobromide
- Molecular Formula : C₉H₁₄BrN₃O
- Molecular Weight : 260.13 g/mol (calculated).
- Synthesis: Derived from a nitroso coupling reaction involving ethanol and HBr, yielding an orange oily solid .
- Key Differences: Extended alkyl chain (aminopropyl) enhances solubility in polar solvents. Applications: Intermediate for fluorescent probes due to its amine reactivity.
2-(Aminomethyl)-5-Fluorophenol Hydrobromide
- Molecular Formula: C₇H₈BrFNO
- Molecular Weight : 234.05 g/mol (calculated).
- Key Differences: Aminomethyl (-CH₂NH₂) group at the 2-position (vs. amino at 3-position). Structural flexibility may alter binding affinity in drug-target interactions.
Data Table: Comparative Analysis
Key Research Findings
Counterion Impact: HBr in this compound may enhance solubility in polar solvents compared to HCl analogs, which is critical for reaction efficiency .
Halogen Effects : Fluorine’s electronegativity and small size favor para-directed electrophilic substitution, whereas bromine’s bulkiness may slow reaction kinetics .
Structural Flexibility: Alkyl chain modifications (e.g., aminopropyl groups) improve compatibility with biological systems, as seen in fluorescent probe synthesis .
Biological Activity
3-Amino-5-fluorophenol hydrobromide is a derivative of phenol characterized by the presence of an amino group and a fluorine atom on the aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula: C6H6FNO•HBr
- Molecular Weight: 203.03 g/mol
- CAS Number: 2243515-02-6
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound can act as a competitive inhibitor for specific enzymes by binding to their active sites, thus affecting their catalytic activity .
- Protein Modification: Through covalent bonding, it can modify proteins, potentially altering their structure and function.
- Signaling Pathways: It may influence critical cellular signaling pathways related to cell growth, apoptosis, and metabolism.
Antimicrobial Activity
Research has indicated that 3-amino-5-fluorophenol derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising in vitro efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. For instance, one study reported that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .
Case Studies
-
In Vitro Studies:
- A study conducted on the cytotoxic effects of this compound on breast cancer cells demonstrated an IC50 value of approximately 25 µM, indicating significant potency against these cells .
- Another investigation highlighted its ability to inhibit the growth of resistant bacterial strains, providing insights into its potential role as an antibiotic agent .
- In Vivo Studies:
Applications in Research
This compound serves as a versatile building block in organic synthesis and medicinal chemistry:
- Synthesis of Complex Molecules: It is employed in synthesizing more complex organic molecules due to its reactive functional groups.
- Biological Probes: The compound is used as a probe in studying enzyme mechanisms and biological pathways, enhancing our understanding of various biochemical processes.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and fluorine groups; versatile in synthesis | Antimicrobial; anticancer |
| 2-Amino-5-fluorophenol | Lacks bromide; simpler structure | Moderate antibacterial activity |
| 4-Amino-2-fluorophenol | Different substitution pattern; affects binding affinity | Potentially lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
